N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide: is a complex organic compound that features a thiophene ring, a benzothiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiophene core followed by the introduction of the thiophene ring and subsequent functionalization to introduce the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with specific molecular targets could lead to the discovery of new drugs for various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide derivatives: These compounds share a similar core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Thiophene and benzothiophene analogs: Compounds with similar ring structures but different substituents.
Uniqueness: this compound is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S2/c15-10-7-3-1-2-4-9(7)21-11(10)13(19)17-14-8(12(16)18)5-6-20-14/h1-6H,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMMYAULHOUGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=CS3)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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